molecular formula C14H26O B8791736 2,6-Di-tert-butylcyclohexanone CAS No. 41802-13-5

2,6-Di-tert-butylcyclohexanone

Cat. No. B8791736
M. Wt: 210.36 g/mol
InChI Key: BTNIGSUBTBPFBN-UHFFFAOYSA-N
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Patent
US06355783B1

Procedure details

500.0 g of 2,6-di-tert-butyl-phenol are hydrogenated in 1200 ml of methanol under 100 bar at 60° C. using 50 g of rhodium on carbon (5%) for 12 hours. The catalyst is filtered off and washed with ethanol. The solvent is distilled off under reduced pressure and the residue is distilled under high vacuum to leave 494.3 g (97% of theory) of 2,6-di-tert-butyl-cyclohexanone as a mixture of colourless crystals with a colourless liquid. Boiling point of the isomers: 63° C. (0.1 mbar) and 67° C. (0.08 mbar). These products are converted into 2,6-di-tert-butyl-cyclohexanol as in Example A1.
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
1200 mL
Type
solvent
Reaction Step Two
Quantity
50 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([C:11]([CH3:14])([CH3:13])[CH3:12])[C:6]=1[OH:15])([CH3:4])([CH3:3])[CH3:2]>CO.[Rh]>[C:11]([CH:7]1[CH2:8][CH2:9][CH2:10][CH:5]([C:1]([CH3:4])([CH3:3])[CH3:2])[C:6]1=[O:15])([CH3:14])([CH3:13])[CH3:12]

Inputs

Step One
Name
Quantity
500 g
Type
reactant
Smiles
C(C)(C)(C)C1=C(C(=CC=C1)C(C)(C)C)O
Step Two
Name
Quantity
1200 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
50 g
Type
catalyst
Smiles
[Rh]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
for 12 hours
Duration
12 h
FILTRATION
Type
FILTRATION
Details
The catalyst is filtered off
WASH
Type
WASH
Details
washed with ethanol
DISTILLATION
Type
DISTILLATION
Details
The solvent is distilled off under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
the residue is distilled under high vacuum

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C1C(C(CCC1)C(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 494.3 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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